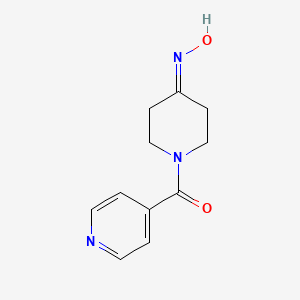

1-Isonicotinoylpiperidin-4-one oxime

Beschreibung

1-Isonicotinoylpiperidin-4-one oxime is a piperidin-4-one derivative characterized by an isonicotinoyl group (pyridine-4-carbonyl) at the 1-position and an oxime (-NOH) functional group at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, particularly in antimicrobial and anticancer research .

Synthesis: The compound is synthesized via a multi-step reaction involving hydroxylamine hydrochloride and sodium acetate trihydrate, which introduces the oxime group to the carbonyl of piperidin-4-one. The isonicotinoyl substituent is typically introduced through acylation reactions .

Eigenschaften

Molekularformel |

C11H13N3O2 |

|---|---|

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

(4-hydroxyiminopiperidin-1-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C11H13N3O2/c15-11(9-1-5-12-6-2-9)14-7-3-10(13-16)4-8-14/h1-2,5-6,16H,3-4,7-8H2 |

InChI-Schlüssel |

LBBSIUAHFAQYED-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1=NO)C(=O)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of piperidine derivatives with pyridine-4-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- The piperidin-4-one core provides a rigid scaffold for functionalization.

- The isonicotinoyl moiety contributes to π-π stacking interactions with biological targets, such as enzymes or receptors .

Applications : Preclinical studies highlight its role as a precursor for antimicrobial agents and kinase inhibitors due to its ability to modulate bacterial growth and apoptosis pathways .

Comparison with Similar Compounds

Piperidin-4-one oxime derivatives share structural similarities but exhibit distinct pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Structural and Pharmacokinetic Comparison

Pharmacological Activity

- Antimicrobial Efficacy: 1-Isonicotinoylpiperidin-4-one oxime shows superior activity against C. albicans (MIC = 0.21 µM) compared to benzyl and chlorophenyl analogs, attributed to its pyridine-mediated membrane disruption .

- Toxicity Profile: Unlike Olesoxime (class III acute toxicity), 1-isonicotinoylpiperidin-4-one oxime exhibits lower acute toxicity (class V) in Daphnia assays, suggesting a safer therapeutic window .

- Bioavailability: The oxime group in 1-isonicotinoylpiperidin-4-one oxime improves water solubility (logP = 1.2) compared to 1-isopropylpiperidin-4-one oxime (logP = 2.5), enhancing oral absorption .

Biologische Aktivität

1-Isonicotinoylpiperidin-4-one oxime, also known as N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine, is a compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural characteristics of this compound, including the presence of both piperidine and pyridine moieties, contribute to its diverse biological effects.

The chemical structure and properties of 1-Isonicotinoylpiperidin-4-one oxime are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C11H13N3O2 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | (4-hydroxyiminopiperidin-1-yl)-pyridin-4-ylmethanone |

| InChI | InChI=1S/C11H13N3O2/c15-11(9-1-5-12-6-2-9)14-7-3-10(13-16)4-8-14/h1-2,5-6,16H,3-4,7-8H2 |

| Canonical SMILES | C1CN(CCC1=NO)C(=O)C2=CC=NC=C2 |

The biological activity of 1-Isonicotinoylpiperidin-4-one oxime is attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to various biological effects. Research indicates that it may act as a multitargeted kinase inhibitor, affecting multiple intracellular signaling pathways involved in tumorigenesis and other diseases .

Antimicrobial Properties

Studies have shown that 1-Isonicotinoylpiperidin-4-one oxime exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antibiotic agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of 1-Isonicotinoylpiperidin-4-one oxime has been explored in several studies. Notably, it has demonstrated inhibitory effects on cancer cell lines such as HCT116 (colorectal carcinoma) and A549 (lung cancer). The compound's ability to inhibit cell proliferation and induce apoptosis in these cancer cells suggests its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have highlighted the biological activities of 1-Isonicotinoylpiperidin-4-one oxime:

- Anticancer Efficacy : In a study involving human colorectal carcinoma HCT116 cells, treatment with varying concentrations of 1-Isonicotinoylpiperidin-4-one oxime resulted in significant reductions in cell viability. The IC50 values ranged from 0.1 to 1 µM, indicating potent anticancer properties .

- Antimicrobial Testing : A series of experiments were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) below standard reference antibiotics, showcasing its potential as a new antimicrobial agent.

Research Findings

Recent research findings emphasize the versatility of 1-Isonicotinoylpiperidin-4-one oxime:

- Kinase Inhibition : It has been identified as a potential inhibitor of several kinases involved in cancer progression. For instance, it showed promising results against cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K), which are critical targets in cancer therapy .

- Multitargeted Approach : The compound's multitargeted mechanism offers advantages over traditional single-target drugs, potentially reducing the likelihood of drug resistance and improving therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.